2-Chloro-3,8-dimethyl-5-nitroquinoline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Medicinal chemistry programs require precise substitution patterns to maintain SAR integrity. Simpler 2-chloro-5-nitroquinoline analogs cannot replicate the pharmacological profile of C3/C8-methylated derivatives. - **Key differentiation:** C8 methyl increases electron density and lipophilicity (calculated LogP +0.5 vs. 3-methyl analog), tuning membrane permeability for CNS or oral activity targets. - **Established reference data:** IC50 = 48 µM (human quinone oxidoreductase & E. coli nitroreductase); IC50 = 25.3 µM (human MAO-A). - **Supply advantage:** Ready for nucleophilic aromatic substitution at C2; retains pharmacophoric methyl groups for CRF1 antagonist series.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
Cat. No. B11873441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,8-dimethyl-5-nitroquinoline
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(C(=N2)Cl)C
InChIInChI=1S/C11H9ClN2O2/c1-6-3-4-9(14(15)16)8-5-7(2)11(12)13-10(6)8/h3-5H,1-2H3
InChIKeyAUDQMRJVTNZBCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,8-dimethyl-5-nitroquinoline: Physicochemical & Structural Overview


2-Chloro-3,8-dimethyl-5-nitroquinoline (CAS 1395411-53-6, C11H9ClN2O2, MW 236.65) is a polysubstituted nitroquinoline building block featuring a 2-chloro leaving group, C3 and C8 methyl substituents, and a C5 nitro moiety . This substitution pattern provides a distinct electrophilic reactivity profile and lipophilicity balance relative to simpler 2-chloro-5-nitroquinoline analogs, positioning it as a strategic intermediate for constructing functionalized quinoline-based pharmacophores [1].

Electrophilic handle C2 chloro leaving group for SNAr-based diversification
Lipophilicity tuning C3/C8 dimethyl substitution modulates LogP and membrane permeability context
Functional group C5 nitro enables further reduction or coupling chemistry

2-Chloro-3,8-dimethyl-5-nitroquinoline: Differentiation from Generic Analogs


The presence of dual methyl groups at C3 and C8 in 2-chloro-3,8-dimethyl-5-nitroquinoline fundamentally alters both its electronic character and its physicochemical properties compared to the more common 2-chloro-5-nitroquinoline or 2-chloro-3-methyl-5-nitroquinoline intermediates. SAR studies on 5-nitroquinoline-based CRF1 antagonists have demonstrated that C3 and C8 substitution patterns critically influence aqueous solubility and receptor binding interactions . Specifically, the C8 methyl group increases electron density on the quinoline ring system, affecting the reactivity of the C2 chloro leaving group in nucleophilic aromatic substitution reactions, while the C3 methyl contributes to steric modulation of substituents introduced at the C2 position . Procurement of a simpler analog lacking these methyl groups cannot replicate the same downstream synthetic trajectory or pharmacological profile of derived compounds.

This Compound
Generic Analog (2-chloro-5-nitroquinoline or 3-methyl analog)
C8 methyl increases electron density; alters C2 chloro reactivity in SNAr
Lacks C8 methyl; different electrophilic reactivity may shift synthetic outcomes
C3 methyl provides steric modulation for introduced substituents
C3-unsubstituted; cannot replicate steric control at C2 position
Higher lipophilicity from dual methylation may shift partition and permeability context
Lower lipophilicity in unmethylated analogs; physicochemical profile may not transfer

2-Chloro-3,8-dimethyl-5-nitroquinoline: Quantitative Comparison with Structural Analogs


LogP and Molecular Weight vs. 3-Methyl Analog

2-Chloro-3,8-dimethyl-5-nitroquinoline exhibits a calculated LogP of approximately 3.8 and a molecular weight of 236.65 g/mol, representing a substantial increase in lipophilicity relative to the 3-methyl analog (2-chloro-3-methyl-5-nitroquinoline), which has a calculated LogP of 3.3 and MW 222.63 g/mol [1]. This lipophilicity difference of ΔLogP ≈ +0.5 is primarily attributable to the additional C8 methyl group, which also increases molecular weight by 14.02 g/mol. The higher LogP value suggests enhanced membrane permeability potential for drug discovery applications, while the increased molecular weight and altered electron distribution may modulate metabolic stability and off-target binding profiles .

Lipophilicity vs. 3-methyl analog
Reported
LogP ≈ 3.8 vs. 3.3 (Δ +0.5)
MW 236.65 vs. 222.63
C8 methyl drives measurable lipophilicity differential; may support membrane permeability screening context
Predicted values; 3-methyl analog data from Molaid database
Medicinal Chemistry Physicochemical Profiling Lead Optimization

C8 Methyl Impact on Aqueous Solubility

Structure-activity relationship (SAR) studies on 8-substituted-2-aryl-5-alkylaminoquinoline CRF1 receptor antagonists have quantitatively demonstrated that the C8 substitution pattern directly modulates aqueous solubility at physiological pH . The parent 8-methyl series exhibited low aqueous solubility at pH 7.4, representing a critical development liability. Introduction of a C8 methoxy substituent produced a positive impact on solubility relative to the 8-methyl baseline . By class-level inference, 2-chloro-3,8-dimethyl-5-nitroquinoline, bearing the 8-methyl substituent, would be expected to exhibit solubility characteristics distinct from C8-unsubstituted analogs such as 2-chloro-5-nitroquinoline, with the 8-methyl group contributing to increased lipophilicity and potentially reduced aqueous solubility .

C8 methyl solubility impact
Class-level inference
C8-methyl series shows reduced aqueous solubility vs. C8-unsubstituted in CRF1 antagonist SAR
Solubility context may differ with C8 substitution; verify for this specific building block
Class-level trend; compound-specific data not available
Drug Discovery SAR Analysis Solubility Optimization

Enzymatic Inhibition Baseline Data

2-Chloro-3,8-dimethyl-5-nitroquinoline has been evaluated in biochemical assays across multiple target classes, revealing distinct but generally weak inhibitory activity. The compound exhibits an IC50 of 48,000 nM (48 µM) against human quinone oxidoreductase [1] and an identical IC50 of 48,000 nM against Escherichia coli nitroreductase expressed in HCT116 cells [2]. Against human MAO-A, the compound shows an IC50 of 25,300 nM (25.3 µM) [3]. These low-micromolar activities indicate that the compound does not potently engage these particular enzymatic targets, but the data establish baseline target selectivity profiles useful for interpreting the activity of derived compounds and for computational modeling of nitroquinoline-protein interactions [4].

Baseline enzyme inhibition
Reported
MAO-A IC50 25.3 µM
Quinone oxidoreductase IC50 48 µM
E. coli nitroreductase IC50 48 µM
Supports baseline inactivity context for SAR; not a potent enzyme inhibitor
BindingDB multi-target screening data
Enzymology Target Engagement Biochemical Assays

2-Chloro-3,8-dimethyl-5-nitroquinoline: Optimal Use Cases


Synthesis of CRF1 Antagonists with C3/C8 Dimethyl Substitution

The 3,8-dimethyl substitution pattern of 2-chloro-3,8-dimethyl-5-nitroquinoline directly matches the core scaffold requirements for the 2-aryl-8-methyl-5-alkylaminoquinoline series developed as orally active CRF1 receptor antagonists . This compound serves as an ideal electrophilic intermediate for introducing diverse aryl or alkylamino substituents at the C2 position via nucleophilic aromatic substitution of the chloro leaving group, while retaining the pharmacophorically essential C3 and C8 methyl groups. Procurement of this specific building block ensures retention of the SAR-established substitution pattern critical for this therapeutic class .

Lead Optimization via Enhanced Lipophilicity

For medicinal chemistry programs where increased membrane permeability is desirable, 2-chloro-3,8-dimethyl-5-nitroquinoline offers a calculated LogP advantage of approximately +0.5 units compared to the 3-methyl analog (2-chloro-3-methyl-5-nitroquinoline, LogP 3.3) [1]. This lipophilicity differential, derived from the additional C8 methyl group, provides a measurable physicochemical differentiation that may translate to improved cellular uptake or blood-brain barrier penetration of derived compounds. The compound is appropriate for lead series where tuning LogP upward from the 3.3 baseline is a stated optimization goal .

Baseline Target Engagement for SAR Studies

2-Chloro-3,8-dimethyl-5-nitroquinoline has established baseline inhibitory activity values against human quinone oxidoreductase (IC50 = 48 µM), E. coli nitroreductase (IC50 = 48 µM), and human MAO-A (IC50 = 25.3 µM) [2][3]. For researchers synthesizing derivative libraries from this scaffold, these data provide a quantitative reference point for evaluating whether structural modifications improve or diminish target engagement. The documented weak activity across these targets also supports its use as a negative control or as a selectivity-profiling compound in nitroreductase-related assay development [4].

Application
Selection Property
Validation Focus
CRF1 antagonist scaffold synthesis
C3/C8 dimethyl substitution pattern integrity
Receptor binding and cellular activity assays
Lead optimization via lipophilicity tuning
Predicted LogP differential from C8 methyl
Membrane permeability and distribution studies
Baseline target engagement profiling
Established weak enzyme inhibition profile
SAR interpretation and selectivity screening

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